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Compound of Interest

Compound Name: Diethyl hex-2-enedioate

Cat. No.: B15483354

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical techniques for
the characterization of Diethyl hex-2-enedioate. Detailed protocols for Nuclear Magnetic
Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass
Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented,
along with expected data in structured tables. Visual workflows are included to guide
researchers through the characterization process.

Introduction

Diethyl hex-2-enedioate is an unsaturated diethyl ester that finds applications in various fields,
including as a precursor in the synthesis of polymers and specialty chemicals. Its chemical
structure, featuring a carbon-carbon double bond in conjugation with a carbonyl group, gives it
specific reactivity and spectroscopic properties. Accurate characterization of this compound is
crucial for quality control, reaction monitoring, and regulatory purposes. This document outlines
the standard analytical methodologies for its comprehensive characterization.

Analytical Techniques and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Diethyl hex-2-
enedioate by providing information about the chemical environment of hydrogen (*H) and
carbon (3C) atoms.
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2.1.1. Expected *H NMR Data

Typical *H NMR data for Diethyl hex-2-enedioate is summarized in the table below.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~6.90 dt 1H =CH-CO
~5.85 dt 1H =CH-CH:z
4.15 q 4H -O-CH2-CHs
2.35 m 2H =CH-CH2-CH:z
2.20 m 2H -CH2-CO
1.25 t 6H -O-CH2-CHs

2.1.2. Expected 3C NMR Data

Typical 3C NMR data for Diethyl hex-2-enedioate is summarized in the table below.

Chemical Shift (d) ppm Assignment
~172.5 -CH2-C=0
~165.0 =CH-C=0
~145.0 =CH-CO
~122.0 =CH-CH:z
~60.5 -O-CH2-CHs
~30.0 =CH-CH2-CH:
~28.0 -CH2-CO
~14.0 -O-CH2-CHs

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is used to identify the functional groups present in Diethyl hex-2-enedioate
based on the absorption of infrared radiation. The conjugation of the double bond with the
carbonyl group influences the position of the characteristic C=0 stretching frequency.[1][2]

2.2.1. Expected FTIR Data

Characteristic FTIR absorption bands for Diethyl hex-2-enedioate are listed below.

Wavenumber (cm~—?) Intensity Assignment

~2980 Medium C-H stretch (alkane)

C=0 stretch (a,B-unsaturated
~1720 Strong

ester)[1]
~1650 Medium C=C stretch (alkene)
~1250, ~1170 Strong C-O stretch (ester)[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Diethyl hex-2-enedioate, aiding in its identification and structural confirmation.

2.3.1. Expected Mass Spectrometry Data (Electron lonization - EI)

The expected major fragments from the El mass spectrum of Diethyl hex-2-enedioate are

presented below.
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miz Relative Intensity (%) Assighment

200 5 [M]* (Molecular lon)
155 60 [M - OCH2CHs]*

127 100 [M - COOCH2CHs]*

99 40 [M - CH2COOCH2CHs]*
71 50 [CaH-O]*

45 30 [COOCH2CHs]*

Experimental Protocols
NMR Spectroscopy Protocol

Objective: To obtain *H and 3C NMR spectra of Diethyl hex-2-enedioate.

Materials:

Diethyl hex-2-enedioate sample

Deuterated chloroform (CDCls)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHZz)
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of Diethyl hex-2-enedioate in ~0.6
mL of CDCls in a clean, dry vial.

e Transfer: Transfer the solution to a 5 mm NMR tube.
e |nstrumentation:

o Insert the NMR tube into the spectrometer.
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o Lock the spectrometer on the deuterium signal of CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

e 'H NMR Acquisition:

o Acquire the H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay
of 1s).

o Process the spectrum by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak of CDCIs (& 7.26 ppm).

[¢]

Integrate the peaks and determine their multiplicities.
e 13C NMR Acquisition:

o Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024
scans, relaxation delay of 2s).

o Process the spectrum similarly to the *H spectrum.

o Reference the spectrum to the CDCIs solvent peak (6 77.16 ppm).

A

I — 1H Data Processing
’—> ) MR At (FT, Phasing, Referencing) ﬁ
Sample Preparation — | Instrument Setup N
(Dissolve in CDCI3) | Transfer to NMR Tube L (Lock, Shim) Structural Elucidation

L | s nmRacqusiion | »| 13CDataProcessng | &

(FT, Phasing, Referencing)

Click to download full resolution via product page

NMR Spectroscopy Workflow

FTIR Spectroscopy Protocol

Objective: To obtain the FTIR spectrum of Diethyl hex-2-enedioate.
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Materials:

o Diethyl hex-2-enedioate sample

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

o Solvent for cleaning (e.g., isopropanol)

Procedure:

e Background Scan: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small drop of the liquid Diethyl hex-2-enedioate sample
directly onto the ATR crystal.

e Spectrum Acquisition:

o Acquire the sample spectrum over a range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
o Data Processing:

o The software will automatically perform a background subtraction.

o Identify and label the characteristic absorption peaks.

e Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue.

Data Processing - N
(Background Subtraction) > [Eeaklideriification

Record Background Spectrum P~ Apply Sample to ATR Crystal P-| Acquire Sample Spectrum >

Sample Preparation

(Dilute in Solvent) Sempe ian

> Chromatographic Separation |—>
Instrument Setup
(GC and MS Parameters)

Purity and Structure Confirmation

Data Analysis
Mass Spectrometric Detection |—>| (TIC, Mass Spectrum) |—>
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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